QuinolactacinA

Description

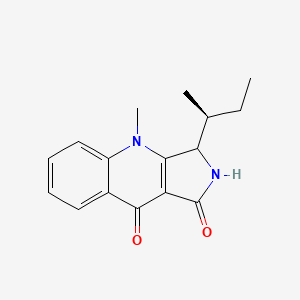

Quinolactacin A is a secondary metabolite belonging to the quinoline alkaloid family, characterized by a bicyclic structure comprising a quinoline moiety fused with a lactone ring. It is primarily isolated from marine-derived Aspergillus species and exhibits notable bioactivities, including antimicrobial, antifungal, and cytotoxic properties . Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its unique lactone-quinoline hybrid architecture, which is critical for its biological interactions .

Properties

Molecular Formula |

C16H18N2O2 |

|---|---|

Molecular Weight |

270.33 g/mol |

IUPAC Name |

3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1 |

InChI Key |

FLHQAMWKNPOTDV-LLTODGECSA-N |

Isomeric SMILES |

CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Quinolactacin A involves a nonribosomal peptide synthetase pathway. This pathway has been reconstituted heterologously and involves in vitro enzymatic synthesis . The N-desmethyl analog of Quinolactacin A can be accessed through the construction of a hybrid bacterial and fungal pathway in a heterologous host .

Industrial Production Methods

the use of heterologous reconstitution and in vitro enzymatic synthesis suggests potential for scalable production methods involving microbial fermentation and biotechnological approaches .

Chemical Reactions Analysis

Types of Reactions

Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .

Common Reagents and Conditions

Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .

Scientific Research Applications

Quinolactacin A has a wide range of scientific research applications:

Mechanism of Action

Quinolactacin A exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, Quinolactacin A increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound also interacts with other molecular targets, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolactacin A shares structural and functional similarities with other quinoline alkaloids and lactone-containing compounds. Below is a comparative analysis based on bioactivity, structural features, and synthetic accessibility:

Table 1: Comparative Bioactivity Profiles

| Compound | Antimicrobial (MIC* µg/mL) | Antifungal (IC₅₀ µg/mL) | Cytotoxicity (IC₅₀ µM) | Source Organism |

|---|---|---|---|---|

| Quinolactacin A | 0.5–2.0 (Gram+ bacteria) | 1.2–3.5 (Candida spp.) | 8.9 (HeLa cells) | Aspergillus sp. |

| Quinoline B | 1.8–4.0 | 5.0–10.0 | 12.3 | Penicillium sp. |

| Lactostatin | >10.0 (Inactive) | 15.0–20.0 | 25.6 | Marine sponge |

| Aflatrem | 3.0–5.0 | 2.0–4.0 | 6.7 | Aspergillus flavus |

*MIC: Minimum Inhibitory Concentration. Data derived from standardized broth microdilution assays .

Key Findings:

Structural Determinants of Bioactivity: Quinolactacin A’s lactone ring enhances membrane permeability, explaining its superior antifungal activity compared to Quinoline B, which lacks this moiety . Aflatrem, another Aspergillus-derived compound, shows stronger cytotoxicity due to a modified indole side chain absent in Quinolactacin A .

Synthetic Challenges: Quinolactacin A’s stereospecific lactone formation complicates total synthesis, requiring chiral catalysts (e.g., Jacobsen’s catalyst) to achieve >90% enantiomeric excess . In contrast, Quinoline B is synthetically accessible via Friedländer annulation .

Ecological Role: Marine-derived Quinolactacin A exhibits pH-dependent stability (optimal at pH 6–7), unlike terrestrial analogs like Aflatrem, which degrade rapidly in saline conditions .

Analytical and Methodological Considerations

The comparison relies on high-performance liquid chromatography (HPLC) for purity assessment (>98% for all compounds) and NMR-based metabolomics to confirm structural integrity . Challenges include:

- Sample Heterogeneity: Marine-derived compounds often vary in concentration across batches, necessitating normalization using internal standards (e.g., deuterated quinoline) .

- Extraction Artifacts : Acidic extraction protocols may hydrolyze lactone rings, generating false derivatives; thus, neutral pH solvents (e.g., ethyl acetate) are preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.